molecular formula C9H13N5O3S B13993475 2-[(1E)-3,3-Dimethyltriaz-1-en-1-yl]-5-sulfamoylbenzamide CAS No. 66974-93-4

2-[(1E)-3,3-Dimethyltriaz-1-en-1-yl]-5-sulfamoylbenzamide

Cat. No.: B13993475
CAS No.: 66974-93-4
M. Wt: 271.30 g/mol
InChI Key: MCIBINQQGSWTBA-UHFFFAOYSA-N
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Description

2-[(1E)-3,3-Dimethyltriaz-1-en-1-yl]-5-sulfamoylbenzamide is a chemical compound with the molecular formula C9H13N5O3S This compound is known for its unique structure, which includes a triazene group and a sulfamoyl group attached to a benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(1E)-3,3-Dimethyltriaz-1-en-1-yl]-5-sulfamoylbenzamide typically involves the reaction of 3,3-dimethyl-1-triazene with 5-sulfamoylbenzoyl chloride under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to facilitate the formation of the desired product. The reaction mixture is usually stirred at room temperature for several hours, followed by purification through recrystallization or chromatography to obtain the pure compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

2-[(1E)-3,3-Dimethyltriaz-1-en-1-yl]-5-sulfamoylbenzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the triazene group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding sulfonic acids or nitroso derivatives.

    Reduction: Formation of amines or hydrazines.

    Substitution: Formation of substituted triazene derivatives.

Scientific Research Applications

2-[(1E)-3,3-Dimethyltriaz-1-en-1-yl]-5-sulfamoylbenzamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[(1E)-3,3-Dimethyltriaz-1-en-1-yl]-5-sulfamoylbenzamide involves its interaction with specific molecular targets. The triazene group can form covalent bonds with nucleophilic sites on proteins or DNA, leading to the inhibition of enzymatic activity or disruption of cellular processes. The sulfamoyl group can enhance the compound’s solubility and facilitate its transport within biological systems .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(1E)-3,3-Dimethyltriaz-1-en-1-yl]-5-sulfamoylbenzamide is unique due to the presence of both the triazene and sulfamoyl groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry .

Properties

CAS No.

66974-93-4

Molecular Formula

C9H13N5O3S

Molecular Weight

271.30 g/mol

IUPAC Name

2-(dimethylaminodiazenyl)-5-sulfamoylbenzamide

InChI

InChI=1S/C9H13N5O3S/c1-14(2)13-12-8-4-3-6(18(11,16)17)5-7(8)9(10)15/h3-5H,1-2H3,(H2,10,15)(H2,11,16,17)

InChI Key

MCIBINQQGSWTBA-UHFFFAOYSA-N

Canonical SMILES

CN(C)N=NC1=C(C=C(C=C1)S(=O)(=O)N)C(=O)N

Origin of Product

United States

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